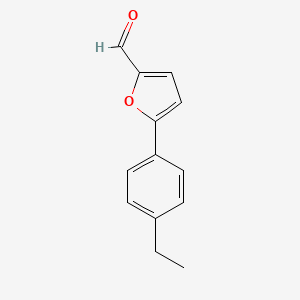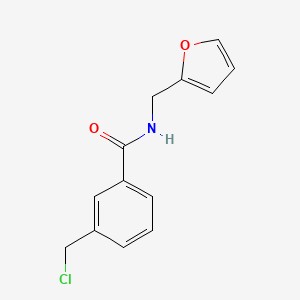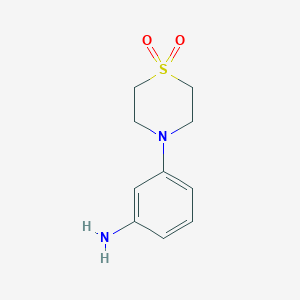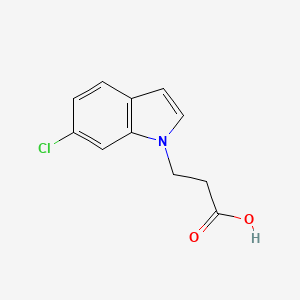 (2,4-Difluorphenyl)methylamin CAS No. 1019500-19-6"
>
(2,4-Difluorphenyl)methylamin CAS No. 1019500-19-6"
>
(2,4-Difluorphenyl)methylamin
Übersicht
Beschreibung
“(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine” is a chemical compound with the molecular formula C11H15F2N . It has a molecular weight of 199.24 g/mol .
Molecular Structure Analysis
The molecular structure of “(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine” is represented by the formula C11H15F2N . This indicates that it contains 11 carbon atoms, 15 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom.Wissenschaftliche Forschungsanwendungen
Nanotechnologie
Schließlich könnte diese Verbindung im Bereich der Nanotechnologie zur Modifizierung der Oberfläche von Nanopartikeln eingesetzt werden, wodurch ihre Wechselwirkung mit biologischen Systemen oder ihre physikalischen Eigenschaften wie Löslichkeit und Stabilität verändert werden.
Jede dieser Anwendungen nutzt die einzigartigen chemischen Eigenschaften von (2,4-Difluorphenyl)methylamin und demonstriert damit ihre Vielseitigkeit und Bedeutung in der wissenschaftlichen Forschung in verschiedenen Disziplinen. Obwohl die hier bereitgestellten Informationen auf den potenziellen Anwendungen der Verbindung beruhen, können tatsächliche Anwendungen weitere empirische Untersuchungen und Validierungen erfordern .
Wirkmechanismus
Target of Action
The primary targets of the compound (Butan-2-yl)[(2,4-difluorophenyl)methyl]amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
As research progresses, it is expected that the affected pathways and their downstream effects will be identified .
Result of Action
The molecular and cellular effects of (Butan-2-yl)[(2,4-difluorophenyl)methyl]amine’s action are currently unknown . As research progresses, these effects will be identified and characterized, providing valuable information about the compound’s potential therapeutic applications.
Biochemische Analyse
Biochemical Properties
(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, influencing their activity and altering metabolic pathways . The nature of these interactions involves both covalent and non-covalent bonding, which can lead to changes in enzyme conformation and function.
Cellular Effects
The effects of (Butan-2-yl)[(2,4-difluorophenyl)methyl]amine on different cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, particularly those involving the MAPK/ERK pathway . This compound can modulate gene expression by acting on transcription factors, leading to changes in cellular metabolism and function. Additionally, it has been found to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, (Butan-2-yl)[(2,4-difluorophenyl)methyl]amine exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular events . This binding can result in the inhibition or activation of enzymes, such as kinases and phosphatases, which play crucial roles in cell signaling. Furthermore, it can alter gene expression by interacting with DNA and RNA polymerases, leading to changes in protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Butan-2-yl)[(2,4-difluorophenyl)methyl]amine change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of (Butan-2-yl)[(2,4-difluorophenyl)methyl]amine vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and memory in rodents . At higher doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in the body .
Transport and Distribution
The transport and distribution of (Butan-2-yl)[(2,4-difluorophenyl)methyl]amine within cells and tissues are mediated by specific transporters and binding proteins . It has been found to accumulate in the liver and kidneys, where it exerts its primary effects . Additionally, it can cross the blood-brain barrier, allowing it to influence central nervous system functions .
Subcellular Localization
(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to these compartments . In the mitochondria, it can affect energy production and apoptosis, while in the nucleus, it can modulate gene expression .
Eigenschaften
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N/c1-3-8(2)14-7-9-4-5-10(12)6-11(9)13/h4-6,8,14H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOSZLFAANMAOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523160.png)
![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B1523161.png)
![3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine](/img/structure/B1523164.png)

![4-[4-(2-Methoxyethyl)phenoxy]butanoic acid](/img/structure/B1523167.png)
![3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol](/img/structure/B1523169.png)
amine](/img/structure/B1523171.png)
![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one](/img/structure/B1523172.png)
![2-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1523173.png)
